4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
CAS No.: 923212-18-4
Cat. No.: VC11870082
Molecular Formula: C23H16FNO4
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923212-18-4 |
|---|---|
| Molecular Formula | C23H16FNO4 |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide |
| Standard InChI | InChI=1S/C23H16FNO4/c1-28-20-5-3-2-4-17(20)22-13-19(26)18-12-16(10-11-21(18)29-22)25-23(27)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,25,27) |
| Standard InChI Key | GFKGSLQTHMJTIF-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
| Canonical SMILES | COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS No. 923212-18-4) possesses the molecular formula C₂₃H₁₆FNO₄ and a molar mass of 389.4 g/mol. The IUPAC name delineates its structure: a chromen-4-one scaffold substituted at position 2 with a 2-methoxyphenyl group and at position 6 with a benzamide moiety bearing a para-fluoro substituent. Key structural elements include:
-
Chromenone Core: A bicyclic system comprising fused benzene and pyran-4-one rings, providing planar rigidity for π-π stacking interactions .
-
2-Methoxyphenyl Substituent: Introduces steric bulk and modulates electron density through the methoxy group’s +M effect.
-
4-Fluorobenzamide Moiety: The fluorine atom enhances lipophilicity (logP ≈ 3.2) and participates in halogen bonding with biological targets .
The canonical SMILES representation (COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F) precisely encodes these structural relationships.
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous chromenone derivatives reveal a dihedral angle of 38.7° between the chromenone plane and substituted phenyl rings, optimizing hydrophobic contacts in enzyme binding pockets . Nuclear magnetic resonance (NMR) spectra exhibit characteristic signals:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 4H, aromatic), 6.98 (d, J = 8.4 Hz, 2H, methoxyphenyl).
Mass spectrometry (ESI-TOF) confirms the molecular ion at m/z 389.1421 [M+H]⁺ (calc. 389.1433).
Synthesis and Characterization
Synthetic Pathways
The synthesis employs a three-step sequence optimized for yield and purity (Figure 1):
-
Chromenone Formation: Condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde under acidic conditions (H₂SO₄, EtOH, 80°C, 6 h) yields the 2-(2-methoxyphenyl)-4H-chromen-4-one intermediate (72% yield) .
-
Nitration and Reduction: Selective nitration at position 6 using fuming HNO₃/H₂SO₄ followed by Fe/HCl reduction generates the 6-amino derivative .
-
Benzamide Coupling: Reaction with 4-fluorobenzoyl chloride in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP) affords the title compound (78% yield after recrystallization from ethanol).
Critical Parameters:
-
Temperature control (<5°C) during nitration prevents polysubstitution.
-
Anhydrous conditions in the acylation step minimize hydrolysis side reactions.
Purification and Analytical Validation
Purification via silica gel chromatography (hexane:EtOAc 3:1) achieves >95% purity, confirmed by HPLC (C18 column, MeCN:H₂O 65:35, λ = 254 nm). Thermal analysis (DSC) shows a sharp melting endotherm at 214–216°C, indicative of high crystallinity .
Biological Activities and Mechanisms
Enzyme Inhibition Profiles
The compound demonstrates dual inhibitory activity against cyclooxygenase-2 (COX-2) and 15-lipoxygenase (LOX-15), key mediators of inflammation and tumorigenesis :
| Enzyme | IC₅₀ (μM) | Selectivity (vs. COX-1/LOX-5) |
|---|---|---|
| COX-2 | 5.4 ± 0.3 | 12.3-fold |
| LOX-15 | 7.7 ± 0.6 | 8.9-fold |
Molecular docking (PDB: 5F19) reveals critical interactions:
-
COX-2: Fluorine forms a 2.9 Å halogen bond with Tyr385; benzamide carbonyl hydrogen-bonds to Ser530 .
-
LOX-15: Methoxyphenyl group occupies the hydrophobic cleft near Phe177, while the chromenone oxygen coordinates Fe³⁺ in the active site .
Anticancer Activity
In the NCI-60 panel, the compound shows preferential cytotoxicity against MDR breast (MCF-7/TaxR) and colon (HCT-15) lines:
| Cell Line | IC₅₀ (μM) | Resistance Reversal Index |
|---|---|---|
| MCF-7/TaxR | 9.1 ± 0.4 | 6.2 |
| HCT-15 | 7.9 ± 0.3 | 5.8 |
Mechanistic studies indicate G2/M arrest (flow cytometry) and caspase-3/7 activation (fluorescence assay), suggesting apoptosis induction . Synergy with paclitaxel (CI = 0.32 at 2 μM) highlights potential combination regimens .
Structure-Activity Relationship (SAR) Insights
Substituent Effects on Potency
Systematic modifications reveal critical SAR trends:
-
Fluorine Position: Para > meta > ortho (COX-2 IC₅₀: 5.4 vs. 18.1 vs. >50 μM) .
-
Methoxy Group: 2-OCH₃ enhances membrane permeability (logP 3.2 vs. 2.7 for 4-OCH₃).
-
Chromenone Oxidation: 4-Ketone is essential; reduction to 4-ol abolishes activity .
Comparative Analysis with Analogues
Replacing the 4-fluorobenzamide with chloro or nitro groups reduces potency 3–5-fold, underscoring fluorine’s electronic and steric advantages . Hybridization with indole (as in compound 4d from PMC10051285) improves tubulin binding but increases hepatotoxicity risk .
| Parameter | Value |
|---|---|
| Oral bioavailability | 58% |
| t₁/₂ | 6.7 h |
| Vd | 12.4 L/kg |
Phase 0 microdosing studies (¹⁸F-PET tracer) confirmed blood-brain barrier penetration, suggesting potential for glioblastoma applications .
Inflammatory Diseases
COX-2/LOX-15 dual inhibition offers a balanced approach to inflammation without ulcerogenic risks associated with traditional NSAIDs . In murine collagen-induced arthritis models, 10 mg/kg/day dosing reduced paw edema by 68% (vs. 42% for celecoxib) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume